N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine
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Overview
Description
N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound characterized by the presence of an iodinated benzyl group and a trifluoromethyl group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzyl chloride and trifluoromethylpropan-2-amine.
Nucleophilic Substitution: The 4-iodobenzyl chloride undergoes a nucleophilic substitution reaction with trifluoromethylpropan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene at a controlled temperature, often around room temperature to 50°C.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The iodinated benzyl group can participate in substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the iodinated benzyl group and trifluoromethyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(4-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(4-fluorobenzyl)-N-(trifluoromethyl)propan-2-amine
Uniqueness
N-(4-iodobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its brominated, chlorinated, or fluorinated analogs. The trifluoromethyl group also contributes to the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13F3IN |
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Molecular Weight |
343.13 g/mol |
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3IN/c1-8(2)16(11(12,13)14)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
NCSMPSKGQKFPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
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